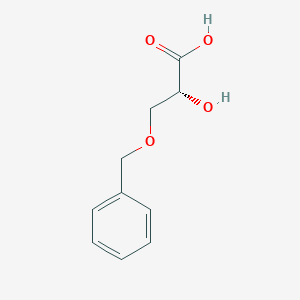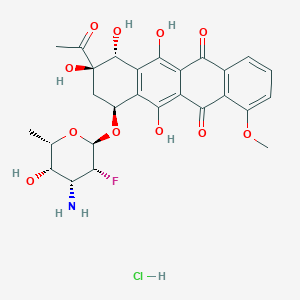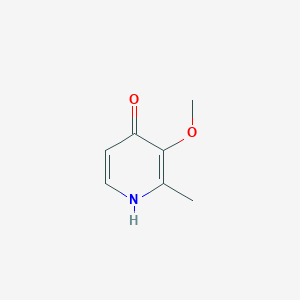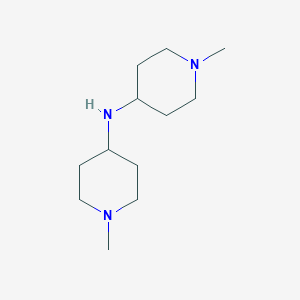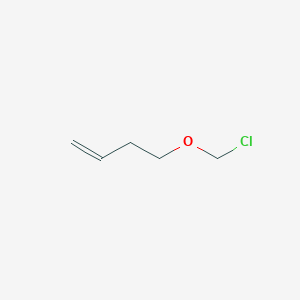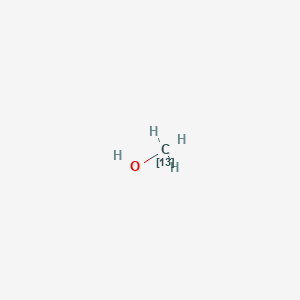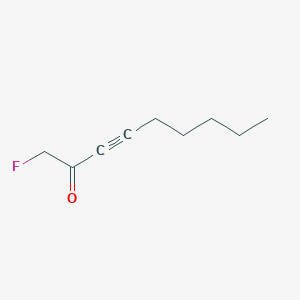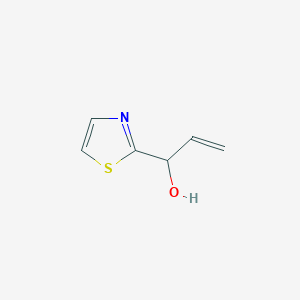
1-(Thiazol-2-yl)prop-2-en-1-ol
Overview
Description
1-(Thiazol-2-yl)prop-2-en-1-ol is a heterocyclic compound featuring a thiazole ring attached to a propenol group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with propenol precursors under controlled conditions. For instance, the reaction of 2-bromothiazole with propenol in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically requires a solvent like dimethylformamide and is conducted at elevated temperatures to facilitate the formation of the thiazole-propenol bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the propenol moiety can be oxidized to form a carbonyl group, resulting in the formation of 1-(Thiazol-2-yl)prop-2-en-1-one.
Reduction: The double bond in the propenol group can be reduced to form 1-(Thiazol-2-yl)propan-1-ol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(Thiazol-2-yl)prop-2-en-1-one
Reduction: 1-(Thiazol-2-yl)propan-1-ol
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(Thiazol-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for the development of antimicrobial, antifungal, and antiviral agents.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)prop-2-en-1-ol involves its interaction with biological targets through its thiazole ring. The aromaticity and electron-rich nature of the thiazole ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. For example, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. Additionally, the propenol group can undergo further chemical modifications, enhancing the compound’s interaction with specific molecular targets.
Comparison with Similar Compounds
1-(Thiazol-2-yl)prop-2-en-1-ol can be compared with other thiazole-containing compounds:
Thiazole: The parent compound, thiazole, is a simpler structure with similar aromatic properties but lacks the propenol group.
1-(Thiazol-2-yl)ethanol: This compound has an ethanol group instead of a propenol group, resulting in different reactivity and applications.
2-Aminothiazole: This compound contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness: this compound is unique due to the presence of both the thiazole ring and the propenol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h2-5,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUOSZBLFAKIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


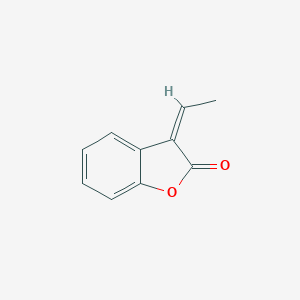
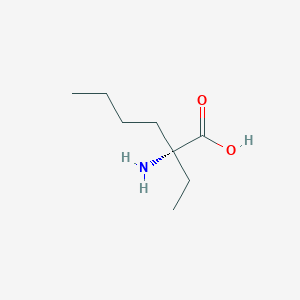
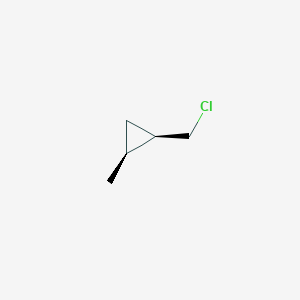
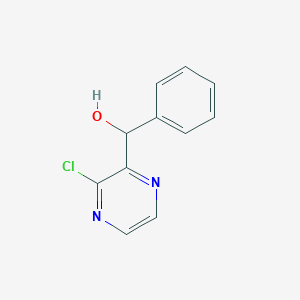
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
